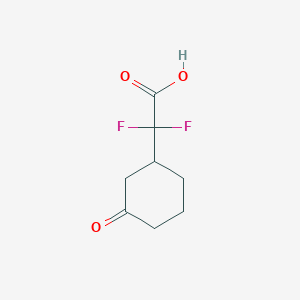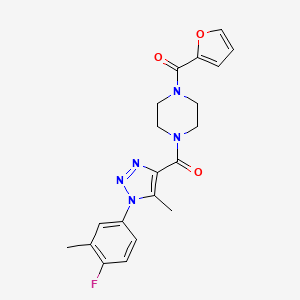![molecular formula C10H11FN2O3S2 B2983793 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride CAS No. 878217-89-1](/img/structure/B2983793.png)
2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its IUPAC name 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl fluoride, has a CAS Number of 878217-89-1 . It has a molecular weight of 290.34 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.34 . It is typically stored at room temperature and is usually available in powder form .科学的研究の応用
Sulfonyl Fluoride-Based Labeling Agents
Sulfonyl fluorides, including derivatives similar to the compound , have been explored as promising prosthetic groups for radiolabeling in pharmaceutical research. For instance, Inkster et al. (2012) developed a general route for preparing bifunctional arylsulfonyl fluorides from their sulfonyl chloride analogues. This methodology facilitates the nucleophilic incorporation of [(18)F]F-, offering advantages in radiopharmaceutical development, particularly for PET chemistry. The study signifies the potential of sulfonyl fluorides in the creation of (18)F-labelled biomarkers, enhancing the detection and imaging capabilities in medical research (Inkster et al., 2012).
Pyrimidine Derivatives in Organic Synthesis
Pyrimidine derivatives, akin to the structure of the compound under discussion, serve as key intermediates in the synthesis of complex organic molecules. For example, the research by Arukwe et al. (1989) on the preparation of 2-(Dimethyl-t-butylsiloxy)-5-stannylpyrimidines from lithiated pyrimidine precursors, and their subsequent reactions, underline the versatility of pyrimidine derivatives in facilitating palladium-catalysed reactions to form pyrimidinyl ketones. This underscores the importance of such compounds in synthetic organic chemistry, expanding the toolkit for constructing novel molecules with potential therapeutic applications (Arukwe et al., 1989).
Fluoride Anion Sensing
The capability to detect and sense fluoride ions is crucial in environmental and health-related fields. Chen et al. (2013) explored the fluoride anion sensing mechanism of a 2-ureido-4[1H]-pyrimidinone derivative, demonstrating how these compounds can act as selective sensors for fluoride ions. The study leveraged DFT and TDDFT methods to elucidate the molecular interactions involved, offering insights into the development of sensitive and selective sensors for monitoring fluoride levels in various contexts (Chen et al., 2013).
Electrochemical Synthesis of Sulfonyl Fluorides
Electrochemical methods offer green and sustainable pathways for the synthesis of chemical compounds, including sulfonyl fluorides. Laudadio et al. (2019) reported an electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, showcasing an environmentally benign route to access a wide array of sulfonyl fluoride compounds, which are valuable in various chemical transformations and "click chemistry" applications (Laudadio et al., 2019).
特性
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLZKOZZBLGOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


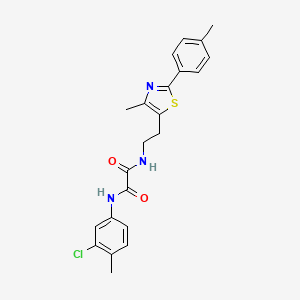
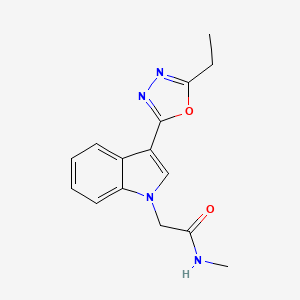
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)
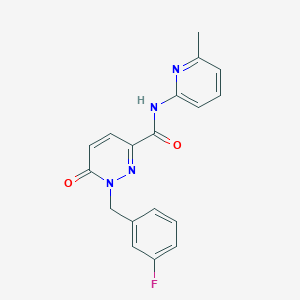

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)
![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)
